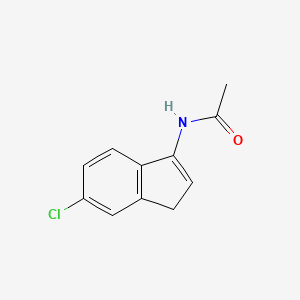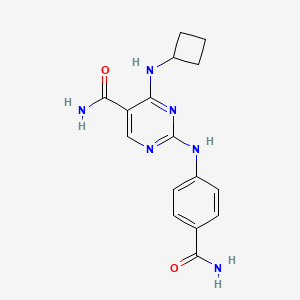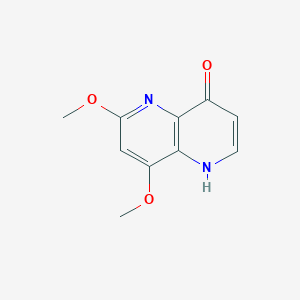
6,8-Dimethoxy-1,5-naphthyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxy-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes two methoxy groups at positions 6 and 8, and a hydroxyl group at position 4 on the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,5-naphthyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethoxypyridine with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the naphthyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
6,8-Dimethoxy-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy groups at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 6,8-dimethoxy-1,5-naphthyridin-4-one.
Reduction: Formation of 6,8-dimethoxy-1,5-dihydronaphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
科学的研究の応用
6,8-Dimethoxy-1,5-naphthyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6,8-Dimethoxy-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
1,5-Naphthyridin-4-ol: Lacks the methoxy groups at positions 6 and 8, resulting in different chemical properties and reactivity.
6,8-Dimethoxyquinoline: Similar structure but with a quinoline ring instead of a naphthyridine ring.
4-Hydroxyquinoline: Contains a hydroxyl group at position 4 but lacks the methoxy groups and naphthyridine ring.
Uniqueness
6,8-Dimethoxy-1,5-naphthyridin-4-ol is unique due to the presence of both methoxy and hydroxyl groups on the naphthyridine ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
6,8-dimethoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-8(15-2)12-9-6(13)3-4-11-10(7)9/h3-5H,1-2H3,(H,11,13) |
InChIキー |
SWQHTESYKCFRDK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=C1NC=CC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
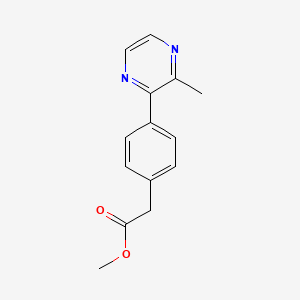
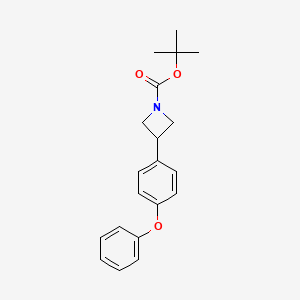
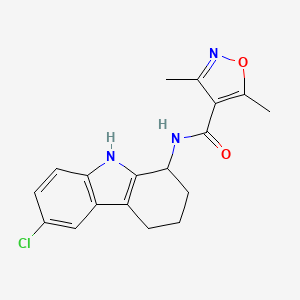
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
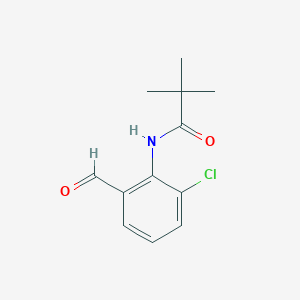
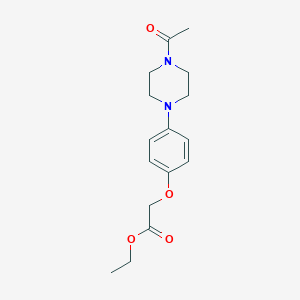
![2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)

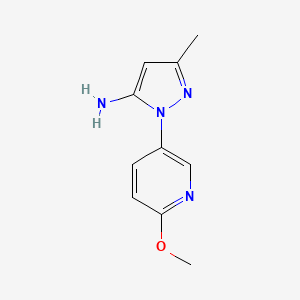
![6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazine-2-carboxylic acid](/img/structure/B15356171.png)
